2,3-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
2,3-Dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a synthetic organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps:
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Formation of Benzoxazole Core: : The initial step involves the synthesis of the benzoxazole core. This can be achieved by reacting 2,3-dichloroaniline with salicylic acid under dehydrating conditions, often using polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) as the dehydrating agent.
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Coupling Reaction: : The benzoxazole intermediate is then coupled with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. This step forms the amide bond, resulting in the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
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Substitution Reactions: : The chlorine atoms on the aromatic rings can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
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Oxidation and Reduction: : The compound can be oxidized or reduced, although these reactions are less common due to the stability of the aromatic rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed, though care must be taken to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted derivative of the original compound.
Scientific Research Applications
2,3-Dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:
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Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
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Materials Science: : Its unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
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Biological Studies: : Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 2,3-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes or receptors involved in inflammatory pathways or cell proliferation. The compound’s structure allows it to interact with these targets, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(3,5-dichlorophenyl)benzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
Compared to these similar compounds, 2,3-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2,3-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl4N2O2/c21-13-5-1-3-11(17(13)23)19(27)25-10-7-8-16-15(9-10)26-20(28-16)12-4-2-6-14(22)18(12)24/h1-9H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIZVEBRNARCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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